Cross-Coupling Reactivity: 6-Bromo Position Outperforms 2- and 3-Bromo Regioisomers in Photoredox/Ni Dual Catalysis
In a systematic study of regioisomeric bromo-7-azaindoles under photoredox/Ni dual catalytic Csp²–Csp³ cross-coupling conditions (blue LED, 30 °C, 40 min residence time, continuous flow), both 4-bromo- and 6-bromo-7-azaindole produced the corresponding cycloalkyl coupling products in moderate-to-good yields (compounds 4a–4e and 5a–5e). In contrast, 2-bromo- and 3-bromo-7-azaindoles generated the desired coupling products in lower yields, with debrominated azaindole isolated as a major byproduct [1]. Although this study used N-benzenesulfonyl-protected substrates, the electronic environment of the 6-position on the pyridine ring is conserved in 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, establishing a class-level inference that the 6-bromo regioisomer provides superior cross-coupling efficiency over the 3-bromo (CAS 1000340-54-4) and 2-bromo analogs [1].
| Evidence Dimension | Cross-coupling product yield (photoredox/Ni, continuous flow) |
|---|---|
| Target Compound Data | 6-Br-7-azaindole (surrogate): moderate-to-good yields for cycloalkyl products 5a–5e |
| Comparator Or Baseline | 2-Br-7-azaindole and 3-Br-7-azaindole: lower yields with significant debromination byproduct |
| Quantified Difference | Qualitative rank order: 4-Br ≈ 6-Br >> 2-Br ≈ 3-Br; debromination byproduct dominant for 2-/3-Br isomers |
| Conditions | N-Benzenesulfonyl-protected bromo-7-azaindoles; photoredox/Ni dual catalysis; 24 W blue LED (450 nm); 2,6-lutidine; DMA:dioxane (1:4); 30 °C; 40 min residence time (continuous flow); coupling with potassium alkyltrifluoroborates |
Why This Matters
For procurement decisions in medicinal chemistry programs, selecting the 6-bromo regioisomer over the 3-bromo or 5-bromo analogs avoids known reactivity deficits that lead to lower yields and challenging purification from debrominated side products.
- [1] Palaychuk, N.; DeLano, T. J.; Boyd, M. J.; Green, J.; Bandarage, U. K. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Org. Lett. 2016, 18 (23), 6180–6183. DOI: 10.1021/acs.orglett.6b03223. View Source
